molecular formula C15H14N4OS B2894988 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034228-90-3

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2894988
CAS RN: 2034228-90-3
M. Wt: 298.36
InChI Key: VWOULHLCVIXIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom.


Molecular Structure Analysis

The compound has a pyrazole ring attached to a pyridine ring through a methylene bridge, and a thiophene ring attached to the pyridine ring through a carboxamide group. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3- and 5-positions of the pyrazole ring . Thiophene compounds can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and its derivatives play a role in heterocyclic synthesis, contributing to the development of various compounds with potential applications in different fields. For instance, thiophenylhydrazonoacetates, synthesized from similar compounds, lead to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in chemical reactions (Mohareb et al., 2004).

Antibacterial Activity

  • Derivatives of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, particularly those containing pyrazolopyridine, have been synthesized and tested for antibacterial activity. Certain compounds, especially those with a carboxamide group at specific positions, showed moderate to good antibacterial properties against both Gram-negative and Gram-positive bacteria, indicating their potential use in antibacterial applications (Panda et al., 2011).

Cancer Research

  • Some derivatives of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide have been explored for their potential in cancer research. For example, compounds targeting co-activator associated arginine methyltransferase 1 (CARM1) have been designed and synthesized, showing the influence of different substituents on the molecule's potency, with thiophene analogues being particularly effective (Allan et al., 2009).

Pharmaceutical Research

  • Research into N-glycosyl-thiophene-2-carboxamides, including derivatives similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, has shown potential pharmaceutical applications. These compounds have been synthesized and tested for their effects on DNA synthesis in cells and on the growth of various cell types, revealing insights into their biological activity and potential therapeutic uses (Rawe et al., 2006).

Luminescence Studies

  • A novel polyamino polycarboxylic pyridine derivative ligand, structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, was designed and synthesized for its ability to sensitize the emission of lanthanides. Its luminescence properties were investigated, suggesting potential applications in areas requiring luminescent materials (Tang et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Based on the properties of similar pyrazole derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the wide range of activities exhibited by similar pyrazole derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s solubility and lipophilicity, which are key factors influencing its bioavailability, can be modulated to resolve issues such as direct inhibition of cytochrome p450 enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the activities of similar pyrazole derivatives, it can be hypothesized that the compound may exhibit a range of effects, including anti-inflammatory, antitumor, and antiviral activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment .

Future Directions

The future directions for this compound would depend on its specific biological activity and potential therapeutic applications. Pyrazole and thiophene derivatives are areas of active research due to their wide range of biological activities, and new compounds with these moieties are continually being synthesized and evaluated for their biological activities .

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOULHLCVIXIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.